ELX-02 ELX-02 ELX-02 is under investigation in clinical trial NCT03309605 (Phase 1 Study of ELX-02 in Healthy Adult Subjects).
Brand Name: Vulcanchem
CAS No.: 1375073-95-2
VCID: VC0527031
InChI: InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1
SMILES: C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N
Molecular Formula: C19H38N4O10
Molecular Weight: 482.5 g/mol

ELX-02

CAS No.: 1375073-95-2

Cat. No.: VC0527031

Molecular Formula: C19H38N4O10

Molecular Weight: 482.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ELX-02 - 1375073-95-2

Specification

CAS No. 1375073-95-2
Molecular Formula C19H38N4O10
Molecular Weight 482.5 g/mol
IUPAC Name (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1R)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol
Standard InChI InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1
Standard InChI Key KJBRSTPUILEBDR-YBNFDXCTSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N
SMILES C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N
Canonical SMILES CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N
Appearance Solid powder

Introduction

Chemical Properties and Structure

ELX-02 is a synthetic aminoglycoside analog with the chemical formula C19H38N4O10 . Unlike traditional aminoglycosides used as antibiotics, ELX-02 was specifically designed to optimize read-through activity while minimizing typical aminoglycoside-associated toxicities. The compound is formulated as ELX-02 Sulfate, which appears as a white to off-white amorphous powder .

The molecular design of ELX-02 represents a significant advancement in read-through agent development, as it was specifically engineered to have:

  • Reduced affinity for prokaryotic ribosomes

  • Decreased binding to eukaryotic mitochondrial ribosomes

  • Enhanced interaction with cytosolic eukaryotic ribosomes

This selective ribosomal targeting profile was intentionally developed to maintain or enhance therapeutic read-through activity while simultaneously reducing off-target effects that contribute to the toxicity profiles of traditional aminoglycosides .

Mechanism of Action

Ribosomal Interaction and Read-Through

ELX-02 operates through a precise molecular mechanism targeting cellular protein synthesis machinery. The compound binds to the decoding site located in the small subunit of the ribosome, which alters how the ribosome interprets genetic information during translation . This interaction fundamentally changes the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs .

Under normal conditions, when a ribosome encounters a premature stop codon (nonsense mutation) in messenger RNA (mRNA), the translation process halts prematurely, resulting in a truncated, non-functional protein that is rapidly degraded. Additionally, nonsense mutations often trigger nonsense-mediated decay (NMD), a cellular quality control mechanism that reduces the pool of affected mRNA transcripts .

ELX-02 modifies this process in two critical ways:

  • It reduces the ribosome's fidelity at premature termination codons, allowing the incorporation of an amino acid instead of termination, which enables the production of full-length protein

  • It decreases nonsense-mediated decay, thereby increasing the steady-state pool of transcripts available for translation

Figure 1 from the research literature illustrates this mechanism clearly: ribosomes typically pause at premature stop codons, allowing termination factors to bind and signal the premature end of protein synthesis. ELX-02 intervention permits translation to continue through these premature stop signals .

Pharmacological Properties

Pharmacodynamics

ELX-02 has demonstrated consistent read-through activity and efficacy in multiple in vitro cystic fibrosis preclinical models, including human bronchial epithelia cells, Fischer rat thyroid cells, and dual-luciferase assays . In one exemplar nonsense mutation model system, ELX-02 produced significant read-through of the premature stop codon in TP53 mRNA in DMS-114 cells, resulting in:

  • Increased p53 protein expression

  • Increased mRNA content (consistent with decreased nonsense-mediated decay)

Pharmacokinetics

The pharmacokinetic profile of ELX-02 has been extensively characterized in clinical studies. Primary pharmacokinetic parameters evaluated include:

  • AUC0-24, AUC0-t, AUC0-inf (measures of drug exposure)

  • Cmax (peak plasma concentration)

  • Tmax (time to reach peak concentration)

  • Ae0-t (amount excreted in urine)

  • Rmax (maximum excretion rate)

The route of administration for ELX-02 is subcutaneous injection, which provides controlled delivery of the compound . This administration route was selected to optimize the pharmacokinetic profile and therapeutic efficacy while minimizing potential adverse effects.

Clinical Development

Phase 1 Clinical Trials

Multiple Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of ELX-02. In these studies, a total of 105 volunteers were exposed to ELX-02 . One completed Phase 1 trial (NCT03292302) assessed these parameters in 18 healthy volunteers who were randomly assigned to receive either a single subcutaneous dose of ELX-02 or placebo, with assessments conducted before treatment and 10 days after .

Another Phase 1 open-label, single-dose study focused on pharmacokinetic endpoints and safety parameters, with distinct analysis populations defined for safety (all subjects who received study medication) and pharmacokinetics (subjects for whom the PK profile could be adequately characterized) .

Phase 2 Clinical Trials

ELX-02 has advanced to Phase 2 clinical trials for both cystic fibrosis and Alport syndrome:

Cystic Fibrosis Phase 2 Trial

A Phase 2 clinical trial evaluated ELX-02 in combination with ivacaftor in Class 1 CF patients with at least one nonsense mutation. The final data assessment from this trial revealed that ELX-02 demonstrated clinically relevant improvement in percent predicted forced expiratory volume (ppFEV1) . This improvement is particularly significant as it was observed in patients with severe illness.

The trial's final analysis included a reanalysis using change in ppFEV1 from Day 1 instead of baseline, as multiple patients experienced disease progression between screening and treatment . This methodological adjustment provided a more accurate assessment of treatment effect in these rapidly progressing patients.

Alport Syndrome Phase 2 Trial

An ongoing Phase 2 trial of ELX-02 in Alport syndrome patients with nonsense mutations has also shown promising results, with remission observed in one patient . This finding is considered highly clinically significant given that participants had highly progressive autosomal recessive disease. Based on these encouraging results, Eloxx Pharmaceuticals has decided to advance ELX-02 into a pivotal study in Alport syndrome .

Efficacy in Clinical Trials

The efficacy of ELX-02 has been evaluated using various endpoints appropriate to the target conditions. In the Phase 2 trial in cystic fibrosis, ELX-02 in combination with ivacaftor demonstrated clinically relevant improvement in percent predicted forced expiratory volume (ppFEV1), a well-established endpoint for assessing lung function in CF patients .

This clinical benefit observation is particularly meaningful considering:

  • The trial enrolled patients with severe illness

  • The progressive nature of CF caused by nonsense mutations

  • The limited treatment options available for patients with these genetic variants

The efficacy observed in the CF trial, coupled with the remission seen in one patient in the Alport syndrome trial, provides compelling evidence for the disease-modifying potential of ELX-02 . These findings strongly support further development of the compound for genetic diseases caused by nonsense mutations.

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